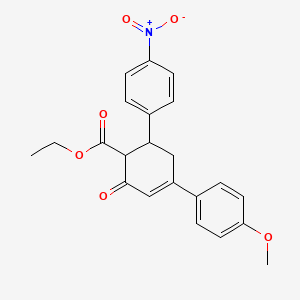

Ethyl 4-(4-methoxyphenyl)-6-(4-nitrophenyl)-2-oxocyclohex-3-ene-1-carboxylate

Description

Ethyl 4-(4-methoxyphenyl)-6-(4-nitrophenyl)-2-oxocyclohex-3-ene-1-carboxylate is a cyclohexenone derivative with a bicyclic framework substituted by aryl groups. This compound belongs to a class of molecules synthesized via Michael addition of ethyl acetoacetate to chalcones, yielding functionalized cyclohexenones that serve as intermediates in medicinal chemistry and materials science . The 4-methoxyphenyl and 4-nitrophenyl substituents confer distinct electronic properties: the methoxy group is electron-donating, while the nitro group is strongly electron-withdrawing, influencing reactivity and intermolecular interactions .

Propriétés

IUPAC Name |

ethyl 4-(4-methoxyphenyl)-6-(4-nitrophenyl)-2-oxocyclohex-3-ene-1-carboxylate | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C22H21NO6/c1-3-29-22(25)21-19(15-4-8-17(9-5-15)23(26)27)12-16(13-20(21)24)14-6-10-18(28-2)11-7-14/h4-11,13,19,21H,3,12H2,1-2H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SBRHMXYKDZSSFM-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)C1C(CC(=CC1=O)C2=CC=C(C=C2)OC)C3=CC=C(C=C3)[N+](=O)[O-] | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C22H21NO6 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

395.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Méthodes De Préparation

Synthetic Routes and Reaction Conditions

The synthesis of Ethyl 4-(4-methoxyphenyl)-6-(4-nitrophenyl)-2-oxocyclohex-3-ene-1-carboxylate typically involves multi-step organic reactions. One common method includes the condensation of 4-methoxybenzaldehyde with 4-nitrobenzaldehyde in the presence of a suitable catalyst to form the intermediate compound. This intermediate is then subjected to cyclization and esterification reactions to yield the final product. The reaction conditions often require controlled temperatures and the use of solvents such as ethanol or methanol to facilitate the reactions.

Industrial Production Methods

In an industrial setting, the production of this compound may involve the use of continuous flow reactors to ensure consistent quality and yield. The process would be optimized to minimize waste and maximize efficiency, often involving automated systems to control reaction parameters precisely.

Analyse Des Réactions Chimiques

Types of Reactions

Ethyl 4-(4-methoxyphenyl)-6-(4-nitrophenyl)-2-oxocyclohex-3-ene-1-carboxylate can undergo various chemical reactions, including:

Oxidation: The methoxy group can be oxidized to form a corresponding aldehyde or carboxylic acid.

Reduction: The nitro group can be reduced to an amine group under suitable conditions.

Substitution: The aromatic rings can undergo electrophilic substitution reactions, such as nitration or halogenation.

Common Reagents and Conditions

Oxidation: Reagents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic conditions.

Reduction: Reagents like hydrogen gas (H2) with a palladium catalyst (Pd/C) or tin(II) chloride (SnCl2) in hydrochloric acid.

Substitution: Reagents like nitric acid (HNO3) for nitration or bromine (Br2) for bromination.

Major Products Formed

Oxidation: Formation of 4-(4-methoxyphenyl)-6-(4-nitrophenyl)-2-oxocyclohex-3-ene-1-carboxylic acid.

Reduction: Formation of 4-(4-methoxyphenyl)-6-(4-aminophenyl)-2-oxocyclohex-3-ene-1-carboxylate.

Substitution: Formation of various substituted derivatives depending on the reagent used.

Applications De Recherche Scientifique

Ethyl 4-(4-methoxyphenyl)-6-(4-nitrophenyl)-2-oxocyclohex-3-ene-1-carboxylate has several applications in scientific research:

Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.

Biology: Studied for its potential biological activity and interactions with biomolecules.

Medicine: Investigated for its potential therapeutic properties, including anti-inflammatory and antimicrobial effects.

Industry: Utilized in the development of new materials and chemical processes.

Mécanisme D'action

The mechanism of action of Ethyl 4-(4-methoxyphenyl)-6-(4-nitrophenyl)-2-oxocyclohex-3-ene-1-carboxylate involves its interaction with specific molecular targets. The nitro group can participate in redox reactions, while the methoxy group can influence the compound’s electronic properties. These interactions can affect various biochemical pathways, leading to the compound’s observed effects.

Comparaison Avec Des Composés Similaires

Table 1: Key Structural Parameters of Cyclohexenone Derivatives

Analogs suggest that bulky substituents (e.g., naphthyl) increase dihedral angles between aryl rings, while electron-withdrawing groups (e.g., nitro) may enhance intermolecular interactions like C–H···O or π-stacking .

Activité Biologique

Ethyl 4-(4-methoxyphenyl)-6-(4-nitrophenyl)-2-oxocyclohex-3-ene-1-carboxylate is a compound of significant interest due to its potential biological activities. This article delves into its synthesis, biological mechanisms, and therapeutic applications, supported by relevant data and research findings.

The synthesis of this compound typically involves multi-step organic reactions. A common method includes the condensation of 4-methoxybenzaldehyde with 4-nitrobenzaldehyde, followed by cyclization and esterification under controlled conditions, often utilizing solvents like ethanol or methanol.

Chemical Structure

- IUPAC Name : this compound

- Molecular Formula : C22H21NO6

- Molecular Weight : 393.41 g/mol

The biological activity of this compound is primarily attributed to its structural components:

- The methoxy group can enhance lipophilicity, facilitating membrane permeability.

- The nitro group may participate in redox reactions, influencing various biochemical pathways.

These interactions can lead to multiple biological effects, including anti-inflammatory and antimicrobial activities .

Antimicrobial Activity

Studies have indicated that compounds similar to this compound exhibit antimicrobial properties. For instance, derivatives of cyclohexenones have shown effectiveness against various bacterial strains .

Anti-inflammatory Effects

Research has demonstrated that cyclohexenone derivatives can modulate inflammatory pathways. The compound's ability to inhibit pro-inflammatory cytokines suggests potential therapeutic applications in treating inflammatory diseases .

Case Studies and Experimental Findings

A series of experiments were conducted to evaluate the biological activity of this compound:

| Study | Methodology | Findings |

|---|---|---|

| Eddington et al. (2000) | In vitro assays | Showed significant anti-inflammatory effects in macrophages |

| Padmavathi et al. (2001) | Antimicrobial testing | Demonstrated effectiveness against Staphylococcus aureus |

| Li & Strobel (2001) | Cytotoxicity assays | Found potential antitumor activity in cancer cell lines |

Comparative Analysis

This compound can be compared with similar compounds to highlight its unique properties:

| Compound | Structure | Biological Activity |

|---|---|---|

| Ethyl 4-(4-methoxyphenyl)-2-oxocyclohex-3-ene-1-carboxylate | Lacks nitro group | Reduced reactivity and lower antimicrobial activity |

| Ethyl 6-(4-nitrophenyl)-2-oxocyclohex-3-ene-1-carboxylate | Lacks methoxy group | Different chemical reactivity |

Q & A

Q. What are the common synthetic routes for preparing Ethyl 4-(4-methoxyphenyl)-6-(4-nitrophenyl)-2-oxocyclohex-3-ene-1-carboxylate?

The compound is typically synthesized via Michael addition followed by cyclization. A representative method involves:

Chalcone precursor preparation : Reacting 4-methoxyacetophenone with 4-nitrobenzaldehyde under Claisen-Schmidt condensation conditions.

Michael addition : Adding ethyl acetoacetate to the chalcone intermediate in the presence of a base (e.g., NaOH in ethanol).

Cyclization : Heating under reflux to form the cyclohexenone ring .

Q. Key considerations :

Q. How is structural characterization of this compound performed?

X-ray crystallography is the gold standard for confirming molecular geometry. Methodological steps include:

Single-crystal growth : Recrystallization from ethanol-dioxane or toluene-dimethylformamide mixtures .

Data collection : Using a Bruker SMART APEXII CCD diffractometer (Mo-Kα radiation, λ = 0.71073 Å) at 100 K .

Refinement : SHELXL software for solving and refining the structure, with validation via PLATON .

Q. Supporting techniques :

Q. What biological activities are associated with cyclohexenone derivatives like this compound?

While direct data for this compound is limited, structurally related cyclohexenones exhibit:

Q. Experimental validation :

- In vitro assays : Platelet aggregation studies or microbial growth inhibition tests.

- Molecular docking : Predict binding affinities to target proteins (e.g., COX-2) .

Advanced Research Questions

Q. How can conformational analysis resolve discrepancies in crystallographic data for this compound?

The cyclohexenone ring adopts distorted envelope or half-chair conformations , influenced by substituent steric effects. Analytical steps:

Puckering parameters : Use Cremer-Pople coordinates (Q, θ, φ) to quantify ring distortion .

Dihedral angles : Compare aryl group orientations (e.g., 72.90° between 4-methoxyphenyl and 4-nitrophenyl groups) .

Disorder modeling : Address positional ambiguities (e.g., occupancy refinement in SHELXL for disordered solvent molecules) .

Case study : In ethyl 6-(4-chlorophenyl)-4-(4-methoxyphenyl)-2-oxocyclohex-3-ene-1-carboxylate, two independent molecules in the asymmetric unit showed dihedral angle variations of 82.03° vs. 86.37° due to packing forces .

Q. What strategies address contradictions in spectroscopic vs. crystallographic data?

Contradictions often arise from dynamic vs. static structural features :

- Solution vs. solid-state : NMR detects rapid conformational interconversions, while crystallography captures a single conformation .

- Tautomerism : The enol-keto equilibrium in solution may differ from the solid-state structure. Validate via:

Example : Disordered carboxylate groups in crystallographic data (e.g., 0.684:0.316 occupancy ratio) require validation via Hirshfeld surface analysis .

Q. How can computational methods predict reactivity or stability of the nitro group in this compound?

Density Functional Theory (DFT) provides insights:

Electrostatic potential maps : Identify electron-deficient regions (e.g., nitro group as a Michael acceptor).

Thermodynamic stability : Calculate bond dissociation energies (BDEs) for nitro group reduction .

Solvent effects : PCM models simulate polarity impacts on reaction pathways.

Validation : Compare computational results with experimental kinetics (e.g., UV-Vis monitoring of nitro reduction) .

Q. What methodologies optimize SAR studies for derivatives of this compound?

Structure-Activity Relationship (SAR) workflows :

Analog synthesis : Vary substituents (e.g., replace nitro with cyano or methoxy groups) .

Biological screening : Use high-throughput assays (e.g., microplate readers for IC determination).

Multivariate analysis : Partial Least Squares (PLS) regression correlates structural descriptors (e.g., Hammett σ) with activity .

Case study : Ethyl 4-(2,4-dichlorophenyl)-6-(6-methoxy-2-naphthyl)-2-oxocyclohex-3-ene-1-carboxylate showed enhanced anti-inflammatory activity due to increased lipophilicity .

Q. How are crystallization conditions optimized to avoid solvate formation?

Polymorph screening protocols :

Solvent selection : Use low-polarity solvents (toluene) to minimize solvate inclusion .

Temperature gradients : Slow cooling (0.5°C/min) promotes single-crystal growth.

Additive screening : Introduce nucleation inhibitors (e.g., polyvinylpyrrolidone) .

Critical analysis : In ethyl 4-(4-chlorophenyl)-6-(4-fluorophenyl)-2-oxocyclohex-3-ene-1-carboxylate, toluene hemisolvate formation necessitated disorder modeling in SHELXL .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.